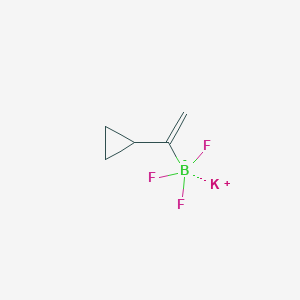
Potassium (1-cyclopropylvinyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-cyclopropylvinyl)trifluoroborate is an organoboron compound widely used in organic synthesis. It is particularly valued for its stability and versatility in various chemical reactions, especially in cross-coupling reactions. The compound’s structure includes a cyclopropylvinyl group attached to a trifluoroborate moiety, making it a useful reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (1-cyclopropylvinyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclopropylvinylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Cyclopropylvinylboronic acid synthesis: This precursor can be prepared by hydroboration of cyclopropylacetylene followed by oxidation.
Formation of this compound: The cyclopropylvinylboronic acid is reacted with potassium fluoride and boron trifluoride etherate in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-cyclopropylvinyl)trifluoroborate is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are typically used.
Major Products
The major products of reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Potassium (1-cyclopropylvinyl)trifluoroborate is used extensively in the synthesis of complex organic molecules. Its stability and reactivity make it a preferred reagent in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds is crucial in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations is highly valued.
Mecanismo De Acción
The mechanism by which Potassium (1-cyclopropylvinyl)trifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in cross-coupling reactions. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium (1-cyclopropylvinyl)trifluoroborate is unique due to its cyclopropylvinyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly useful in synthesizing complex molecules that require specific structural features.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an essential reagent for forming carbon-carbon bonds and synthesizing complex organic molecules.
Propiedades
Fórmula molecular |
C5H7BF3K |
|---|---|
Peso molecular |
174.02 g/mol |
Nombre IUPAC |
potassium;1-cyclopropylethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3.K/c1-4(5-2-3-5)6(7,8)9;/h5H,1-3H2;/q-1;+1 |
Clave InChI |
DIVPEPWVRKQOCS-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=C)C1CC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
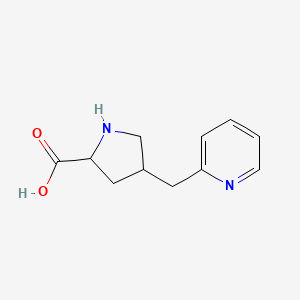
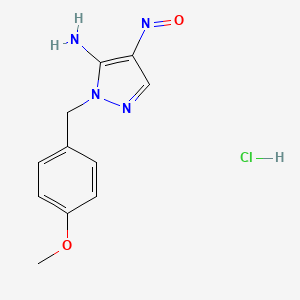


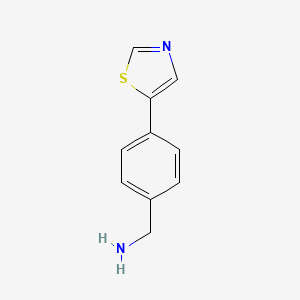

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)


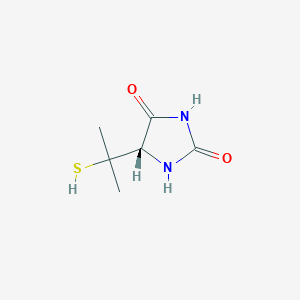
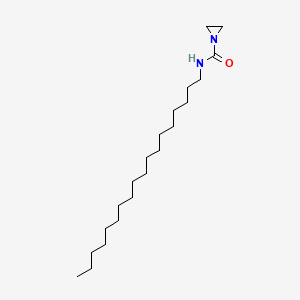
![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)

